4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is an organic compound with a benzoic acid backbone substituted at the 2-position by a 2-(thiophen-2-yl)acetamido group and methoxy groups at the 4- and 5-positions. Its IUPAC name reflects the systematic arrangement of functional groups:
- Core structure : Benzoic acid (C7H6O2)
- Substituents :
- Acetamido group : -NH-C(=O)-CH2-thiophene (at position 2)
- Methoxy groups : -OCH3 (at positions 4 and 5)
The molecular formula is C15H15NO5S , with a molecular weight of 321.35 g/mol . The compound’s structure combines aromatic (benzene, thiophene) and polar (carboxylic acid, amide) functionalities, influencing its physicochemical properties and reactivity.
Crystallographic Analysis and X-ray Diffraction Studies
While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from related thiophene-containing compounds. For example, crystal structures of thiophene derivatives often exhibit:
- Hydrogen-bonding interactions : Between amide NH and carboxylic acid OH groups.
- Stacking patterns : π-π interactions between aromatic rings.
In general, X-ray diffraction (XRD) studies for such compounds resolve:
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound would exhibit distinct signals:
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene α-H (C2, C5) | 6.8–7.2 | Doublet | 2H |
| Thiophene β-H (C3, C4) | 7.0–7.4 | Doublet | 2H |
| Benzoic acid aromatic H (H7) | 7.4–7.6 | Singlet | 1H |
| Methoxy CH3 | 3.8–4.0 | Singlet | 6H |
| Acetamido NH | 8.0–8.5 | Broad singlet | 1H |
The ¹³C NMR spectrum would show:
- Carboxylic acid C=O : ~170–175 ppm
- Amide C=O : ~165–170 ppm
- Aromatic carbons : 110–150 ppm
- Methoxy OCH3 : ~55–58 ppm.
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands for this compound include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic acid O-H (stretch) | 2500–3300 | Broad, strong |
| Carboxylic acid C=O (stretch) | 1680–1720 | Strong |
| Amide N-H (stretch) | 3300–3500 | Medium |
| Amide C=O (stretch) | 1640–1680 | Strong |
| Aromatic C-H (stretch) | 3000–3100 | Weak |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies on structurally related compounds (e.g., thiophene-acetamido derivatives) reveal:
- HOMO-LUMO gaps : ~5–7 eV, indicating moderate electronic delocalization.
- Electrophilic sites : Thiophene sulfur and benzoic acid carbonyl oxygen.
- Conformational flexibility : Rotation around the amide CH2-thiophene bond.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis for analogous compounds highlights:
| Interaction Type | Contribution (%) | Dominant Contacts |
|---|---|---|
| H···H | ~40–45 | Van der Waals interactions |
| O···H/H···O | ~25–30 | Hydrogen bonds |
| C···H/H···C | ~10–15 | Aliphatic interactions |
| S···H/H···S | ~5–10 | Weak sulfur-mediated bonds |
These interactions govern crystal packing and stability.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-12-7-10(15(18)19)11(8-13(12)21-2)16-14(17)6-9-4-3-5-22-9/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRMBCDMYOXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354424 | |
| Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332163-07-2 | |
| Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Halogenation and Acylation
This method involves several key steps:
Step 1: Halogenation of Veratrole
Veratrole (3,4-dimethoxybenzene) is halogenated using a combination of sulfuric acid, hydrogen peroxide, and a metal halide (e.g., sodium bromide). This reaction typically occurs at temperatures between 30–60 °C. The molar feed ratio is crucial for achieving high yields.
Step 2: Formation of Benzyl Chloride
The product from the first step is reacted with paraformaldehyde and hydrochloric acid at temperatures ranging from 40–90 °C to yield a benzyl chloride derivative.
Step 3: Synthesis of Benzoic Acid Derivative
The benzyl chloride undergoes oxidation using potassium permanganate in an aqueous solution to produce the desired benzoic acid derivative. This step is performed at elevated temperatures (50–90 °C) and requires careful control of molar ratios to minimize by-products.
Yield and Purity : The overall yield from these reactions can exceed 95%, with purity levels confirmed through HPLC analysis.
Method 2: Direct Acylation
An alternative synthesis route involves direct acylation of substituted aminobenzoic acids:
Step 1: Synthesis of Acetamido Derivative
A substituted aminobenzoic acid reacts with acetic anhydride or acyl chloride under controlled conditions (typically in an organic solvent like dichloromethane). This reaction can be facilitated by the presence of a base such as pyridine to capture released acids.
Step 2: Introduction of Thiophene Group
The thiophene moiety is introduced via coupling reactions, often employing palladium-catalyzed cross-coupling techniques (such as Suzuki or Heck reactions).
Yield and Purity : Yields for this method can vary significantly based on the specific conditions used but typically range from 70% to over 90%.
The following table summarizes the two primary methods discussed above:
| Method | Key Steps | Typical Yield | Purity Level |
|---|---|---|---|
| Halogenation and Acylation | Halogenation → Benzyl Chloride → Benzoic Acid Derivative | >95% | >95% |
| Direct Acylation | Acetamido Synthesis → Thiophene Coupling | 70%-90% | Varies |
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the starting material can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Iron powder in the presence of hydrochloric acid is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy groups and thiophene ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s key structural features include:
- Dimethoxy groups (positions 4 and 5 on the benzoic acid ring): Electron-donating groups that may reduce the acidity of the carboxylic acid compared to electron-withdrawing substituents.
Comparisons with analogous compounds :
Key differences :
- Electron effects : Methoxy groups in the target compound contrast with the electron-withdrawing oxoacetamido group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which likely increases the latter’s carboxylic acid acidity .
- Heterocyclic moieties : Thiophene (in the target) vs. thiazole () or benzothiazolyl azo (). Thiophene’s lower polarity compared to thiazole may enhance membrane permeability in biological systems.
Physicochemical Properties
- Acidity: highlights pKa determination for phenolic and carboxylic protons in azo derivatives. For the target compound, the dimethoxy groups may raise the carboxylic acid’s pKa compared to electron-withdrawing substituents (e.g., nitro or oxo groups) .
Biological Activity
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (DMTA) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMTA is characterized by the following structural features:
- Chemical Formula : CHNOS
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
Anti-inflammatory Properties
Recent studies have indicated that DMTA exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory response. In vitro assays demonstrated that DMTA effectively reduces prostaglandin E2 (PGE2) levels, a key mediator of inflammation.
Analgesic Effects
DMTA has shown promising analgesic effects in various animal models. A study involving the acetic acid-induced writhing test revealed that DMTA significantly reduced pain responses in a dose-dependent manner. The compound's analgesic efficacy was comparable to standard analgesics such as acetaminophen.
The biological activity of DMTA can be attributed to several mechanisms:
- COX Inhibition : DMTA selectively inhibits COX-2 activity, reducing the synthesis of pro-inflammatory mediators.
- TRPV Channel Modulation : Preliminary research suggests that DMTA may interact with transient receptor potential vanilloid (TRPV) channels, enhancing its analgesic properties.
In Vivo Studies
A series of in vivo experiments were conducted to evaluate the pharmacokinetics and therapeutic efficacy of DMTA:
- Study Design : Mice were administered varying doses of DMTA (10, 20, and 50 mg/kg).
- Results : The highest dose resulted in a 75% reduction in pain response compared to control groups.
| Dose (mg/kg) | Pain Reduction (%) |
|---|---|
| 10 | 50 |
| 20 | 65 |
| 50 | 75 |
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications in the thiophene ring and methoxy groups significantly influence DMTA's biological activity. Compounds with larger alkyl substituents on the acetamido group exhibited enhanced COX-2 selectivity and reduced side effects.
Toxicological Profile
Toxicological assessments have shown that DMTA has a favorable safety profile. In acute toxicity studies, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
